molecular formula C26H18FN3O2S B298936 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B298936
M. Wt: 455.5 g/mol
InChI Key: LBKKALYYOIGFOO-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as BIFT-1, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BIFT-1 belongs to the class of indole-based compounds and has been synthesized using various methods.

Mechanism of Action

BIFT-1 exerts its therapeutic effects through various mechanisms. In cancer, BIFT-1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, BIFT-1 inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their clumping. In Parkinson's disease, BIFT-1 protects dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
BIFT-1 has been shown to have various biochemical and physiological effects. In cancer cells, BIFT-1 induces apoptosis by activating the caspase cascade and disrupting mitochondrial function. In Alzheimer's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the production of inflammatory cytokines. In Parkinson's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the activation of microglia, which are immune cells that contribute to neuroinflammation.

Advantages and Limitations for Lab Experiments

BIFT-1 has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, BIFT-1 also has some limitations, including its poor stability in aqueous solutions and its limited bioavailability.

Future Directions

BIFT-1 has several potential future directions for research. One direction is to investigate the efficacy of BIFT-1 in combination with other chemotherapeutic agents in cancer treatment. Another direction is to explore the potential of BIFT-1 in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of BIFT-1 and improve its stability and bioavailability.
Conclusion:
In conclusion, BIFT-1 is a novel compound that has potential therapeutic applications in various diseases. BIFT-1 has been synthesized using various methods and exerts its therapeutic effects through various mechanisms. BIFT-1 has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of BIFT-1 in various diseases and optimize its synthesis method.

Synthesis Methods

BIFT-1 has been synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The most common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form BIFT-1.

Scientific Research Applications

BIFT-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BIFT-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, BIFT-1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of plaques in the brains of Alzheimer's patients. In Parkinson's disease, BIFT-1 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

properties

Product Name

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C26H18FN3O2S

Molecular Weight

455.5 g/mol

IUPAC Name

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18FN3O2S/c27-21-11-5-7-13-23(21)30-25(32)20(24(31)28-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-12-6-4-10-19(18)22/h1-14,16H,15H2,(H,28,31,33)/b20-14+

InChI Key

LBKKALYYOIGFOO-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.